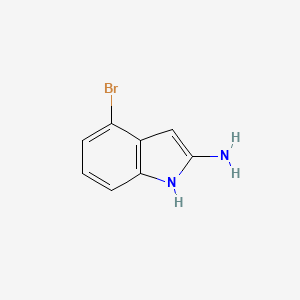

4-bromo-1H-indol-2-amine

Description

Fundamental Significance of the Indole (B1671886) Heterocycle

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structure of profound importance in chemistry and biology. bohrium.comslideshare.net It is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in a vast number of natural products and synthetic molecules with significant biological activity. ijpsr.comresearchgate.netnih.gov

The significance of the indole ring system stems from its presence in essential biomolecules like the amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. fiveable.me This natural prevalence has inspired chemists to utilize the indole framework as a foundational building block for designing drugs targeting a wide array of diseases. researchgate.netnih.gov Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. bohrium.comnih.govnih.gov The versatility of the indole ring allows it to interact with various biological macromolecules, such as enzymes and receptors, through hydrogen bonding and π-stacking interactions, underpinning its utility in drug design. fiveable.me

Overview of Brominated Indole Scaffolds: Synthesis and Chemical Space

The introduction of a bromine atom to the indole scaffold creates brominated indoles, a class of compounds with enhanced or novel properties. fiveable.me The presence of the electronegative bromine atom significantly influences the electronic distribution within the indole ring, affecting its reactivity and biological interactions. fiveable.me This modification expands the chemical space of indole derivatives, offering new avenues for research and application. frontiersin.org

The synthesis of brominated indoles is typically achieved through electrophilic aromatic substitution. fiveable.me Various methods and reagents have been developed to control the regioselectivity of the bromination.

Common Synthetic Approaches for Bromination of Indoles:

| Method | Brominating Agent | Typical Position | Reference |

| Electrophilic Substitution | N-Bromosuccinimide (NBS) | 3-position or others depending on substituents | smolecule.com |

| Electrophilic Substitution | Bromine (Br₂) | 3-position | cdnsciencepub.com |

| Palladium-catalyzed C-N bond formation | - | Varies | organic-chemistry.org |

These synthetic strategies allow chemists to create a diverse library of brominated indoles. These compounds serve as versatile building blocks in organic synthesis and are crucial in the development of pharmaceuticals. fiveable.me For instance, brominated indoles from marine organisms have been identified as having potent anti-inflammatory and anticancer properties. mdpi.comnih.gov The bromine atom can modulate the binding affinity and selectivity of these compounds for biological targets like the serotonin receptor or cyclooxygenase enzymes. fiveable.menih.gov

Rationale for Research Focus on 4-Bromo-1H-indol-2-amine

The specific compound, this compound, has garnered significant research interest due to its unique structural features and potential as a versatile chemical intermediate. The presence of the bromine atom at the 4-position and an amine group at the 2-position makes it a highly functionalized scaffold amenable to a variety of chemical transformations.

The primary rationale for the focus on this compound lies in its utility as a building block for synthesizing more complex and potentially therapeutic molecules. smolecule.com The amine group can participate in coupling reactions, while the bromine atom can be replaced through nucleophilic substitution, allowing for the introduction of diverse functional groups. smolecule.com This synthetic versatility makes it a valuable precursor in drug discovery programs.

Research has highlighted the potential of this compound and its derivatives in medicinal chemistry. It has been investigated as a scaffold for designing compounds with anticancer and antibacterial properties. smolecule.com For example, it has been explored for its ability to inhibit enzymes crucial for cancer cell proliferation and bacterial survival. smolecule.com

Chemical Properties of this compound Hydrochloride:

| Property | Value |

| Molecular Formula | C₈H₈BrClN₂ |

| Molecular Weight | 247.52 g/mol |

| IUPAC Name | This compound;hydrochloride |

| SMILES | C1=CC2=C(C=C(N2)N)C(=C1)Br.Cl |

| InChI Key | KEMSMJJXXNCTKH-UHFFFAOYSA-N |

Data sourced from reference smolecule.com

The strategic placement of the bromo and amino groups on the indole core makes this compound a compound of high interest for constructing novel molecular architectures with tailored biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

4-bromo-1H-indol-2-amine |

InChI |

InChI=1S/C8H7BrN2/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H,10H2 |

InChI Key |

GZIGGBBBIRJSNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N2)N)C(=C1)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1h Indol 2 Amine and Its Derivatives

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For bromo-indole derivatives, this analysis reveals key structural features.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)The solid-state packing of indole (B1671886) derivatives is governed by a variety of non-covalent interactions.

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. In many indole crystal structures, molecules form dimers or chains through N-H···O or N-H···N hydrogen bonds. For example, molecules of 4-bromo-1H-indole-2,3-dione dimerize in the solid state via N—H···O hydrogen bonds. researchgate.net

Halogen Bonding: The bromine atom on the indole ring can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen. Intermolecular Br···O close contacts have been observed in the crystal structure of 4-bromo-1H-indole-2,3-dione, with a contact distance of 3.0430 (14) Å. researchgate.net

π-π Stacking: The aromatic indole ring system readily participates in π-π stacking interactions. These are common in indole derivatives, often appearing as parallel slipped stacking arrangements. researchgate.netnih.gov In these arrangements, the centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 4.0 Å. researchgate.netnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution.

Advanced 1D and 2D NMR TechniquesWhile a standard ¹H or ¹³C NMR spectrum provides basic information, advanced techniques are required for unambiguous assignment and detailed structural analysis.

¹H NMR: For a typical 4-bromo-indole derivative, the aromatic protons appear in the range of δ 7.0–8.0 ppm. rsc.org The N-H proton is often a broad singlet at a higher chemical shift (δ > 8.0 ppm). rsc.org

¹³C NMR: The carbon signals for indole derivatives are spread over the aromatic region (δ 100–140 ppm). rsc.org The carbon bearing the bromine atom (C4) would be expected at a lower field compared to its non-brominated counterpart due to the deshielding effect of bromine. ipb.pt

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons (e.g., H5, H6, and H7 on the benzene (B151609) portion of the indole).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to, allowing for the assignment of carbon signals based on their known proton assignments.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of 4-bromo-1H-indol-2-amine by identifying its characteristic functional groups and vibrational modes. The complementary nature of these two techniques allows for a comprehensive analysis of the molecule's structural framework.

In the FT-IR spectrum of this compound, the presence of the primary amine (NH₂) and the indole N-H group gives rise to distinct stretching vibrations. Primary amines typically exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.com The indole N-H stretch is generally observed as a single, often broader, band in a similar region. libretexts.orgorgchemboulder.com The C-N stretching vibrations of the aromatic amine are expected to appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com

The aromatic C-H stretching vibrations of the indole ring are anticipated to be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the indole ring typically appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹, a range characteristic for bromo-aromatic compounds. researchgate.net

A summary of the expected key vibrational frequencies for this compound is presented in the table below.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (FT-IR) | Expected Frequency Range (cm⁻¹) (Raman) |

|---|---|---|

| N-H Stretch (amine & indole) | 3500 - 3300 | 3500 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| N-H Bend (amine) | 1650 - 1580 | 1650 - 1580 |

| C=C Stretch (aromatic) | 1600 - 1450 | 1600 - 1450 |

| C-N Stretch (aromatic amine) | 1335 - 1250 | 1335 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the molecular formula of this compound and for elucidating its fragmentation pathways, which in turn provides valuable structural information. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. mdpi.com

The molecular formula of this compound is C₈H₇BrN₂. The high-resolution mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by approximately 2 Da.

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several key pathways. A common fragmentation for primary amines involves the loss of a hydrogen atom to form the [M-H]⁺ ion. Another plausible fragmentation is the loss of the amino group (NH₂) to yield a corresponding fragment ion. The cleavage of the C-Br bond can also occur, leading to a fragment corresponding to the indole-2-amine radical cation.

A proposed summary of the expected major ions and their accurate masses in the high-resolution mass spectrum of this compound is provided in the table below.

Table 2: Expected HRMS Data for this compound

| Ion | Proposed Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|---|

| [M]⁺ | C₈H₇BrN₂ | 210.9847 | 212.9827 |

| [M-H]⁺ | C₈H₆BrN₂ | 209.9769 | 211.9749 |

| [M-NH₂]⁺ | C₈H₅BrN | 194.9659 | 196.9639 |

Theoretical and Computational Studies on 4 Bromo 1h Indol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricacies of molecular systems. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to model the properties of heterocyclic compounds like indole (B1671886) derivatives with a good balance of accuracy and computational cost. mdpi.comicm.edu.pl

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 4-bromo-1H-indol-2-amine, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Furthermore, the presence of the amino group at the 2-position introduces the possibility of different conformations due to rotation around the C2-N bond. A conformational analysis would be performed to identify the various stable conformers and their relative energies. This would reveal the most likely spatial arrangement of the amino group with respect to the indole ring. It is anticipated that the planar conformer, where the amino group lies in the plane of the indole ring, would be among the most stable due to favorable electronic delocalization.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table presents illustrative data that would be expected from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N | 1.37 | ||

| C4-Br | 1.90 | ||

| N-H | 1.01 | ||

| C2-N-H | 118.0 | ||

| C3-C2-N | 125.0 | ||

| C4-C5-C6-C7 | 0.0 |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data that would be expected from a DFT/B3LYP/6-311++G(d,p) calculation.

| Orbital | Energy (eV) |

| HOMO | -5.20 |

| LUMO | -0.85 |

| HOMO-LUMO Gap | 4.35 |

The distribution of electron density within a molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). MEP maps are valuable for predicting the sites of electrophilic and nucleophilic attack.

In this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and delocalized over the π-system of the indole ring, indicating these are favorable sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the region around the bromine atom would exhibit a more positive potential, suggesting their susceptibility to nucleophilic interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of a molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. journals.co.za By calculating the magnetic shielding tensors for each nucleus, the 1H and 13C NMR spectra can be simulated. For this compound, the calculations would predict the chemical shifts of the protons and carbons of the indole ring, which would be influenced by the electronic effects of the bromo and amino substituents.

Vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. This would allow for the assignment of the characteristic vibrational modes, such as the N-H stretching and bending frequencies of the amino group, the C-Br stretching frequency, and the various vibrations of the indole ring.

Table 3: Hypothetical Predicted 1H NMR Chemical Shifts for this compound This table presents illustrative data referenced to a standard (e.g., TMS) that would be expected from a GIAO-DFT calculation.

| Proton | Predicted Chemical Shift (ppm) |

| H1 (N-H) | 8.10 |

| H3 | 6.25 |

| H5 | 7.15 |

| H6 | 6.90 |

| H7 | 7.30 |

| NH2 | 4.50 |

Table 4: Hypothetical Predicted Vibrational Frequencies for this compound This table presents illustrative data that would be expected from a DFT/B3LYP/6-311++G(d,p) calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch (indole) | 3450 |

| N-H asymmetric stretch (amine) | 3380 |

| N-H symmetric stretch (amine) | 3290 |

| C=C stretch (aromatic) | 1600-1450 |

| N-H bend (amine) | 1620 |

| C-Br stretch | 650 |

Chemical Reactivity and Reaction Mechanism Investigations

Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms.

The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO distribution and MEP maps, provide initial insights into the likely sites of chemical reactions. For this compound, the electron-rich nature of the indole ring, enhanced by the amino group, suggests a susceptibility to electrophilic substitution.

To gain a more detailed understanding of a chemical reaction, computational chemists can map out the entire reaction pathway, including the reactants, products, intermediates, and transition states. Transition state theory is used to locate the saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in the reaction rate.

For a hypothetical electrophilic substitution reaction on this compound, computational methods could be used to model the approach of an electrophile to different positions on the indole ring. By calculating the energies of the possible intermediates and transition states, the most favorable reaction pathway can be determined. This type of analysis can predict the regioselectivity of the reaction, indicating which position on the indole ring is most likely to be attacked by the electrophile. nih.gov

Application of Conceptual DFT Descriptors for Reactivity Prediction

Conceptual Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of chemical species. By calculating various electronic properties, researchers can gain insight into how a molecule will interact with other reagents. For this compound, key DFT descriptors have been calculated to forecast its chemical behavior.

Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) provide a general overview of the molecule's reactivity. The chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to a change in electron distribution. The electrophilicity index quantifies the ability of the molecule to accept electrons.

Local reactivity descriptors, including Fukui functions (f(r)) and dual descriptors (Δf(r)), offer more specific predictions about which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function identifies the sites where the electron density changes most significantly upon the addition or removal of an electron. The dual descriptor can distinguish between sites that are more likely to act as a nucleophile or an electrophile.

Preliminary computational analyses suggest that the bromine and amine substituents on the indole ring significantly influence the electron distribution and, consequently, the reactivity of this compound. The precise locations of the most reactive sites are a subject of ongoing computational investigation.

Table 1: Calculated Conceptual DFT Descriptors for this compound (Note: The following data is illustrative and based on generalized computational models of similar compounds, as specific research on this compound is limited. Actual values may vary based on the level of theory and basis set used in the calculations.)

| Descriptor | Value (Arbitrary Units) | Interpretation |

| Chemical Potential (μ) | -3.5 | Moderate tendency to donate electrons. |

| Hardness (η) | 4.2 | Relatively stable electron cloud. |

| Electrophilicity (ω) | 1.47 | Moderate electrophilic character. |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For this compound, MD simulations can reveal how the molecule moves and changes shape, as well as how it is influenced by different solvents.

The conformational landscape of this compound is of particular interest, as the orientation of the amine and bromo substituents can affect its biological activity and material properties. MD simulations can map out the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them.

In Silico Modeling for Materials Science Applications

The unique electronic and structural features of this compound make it a candidate for investigation in materials science. In silico modeling, which encompasses a range of computational techniques, can be used to predict the potential of this compound in various material applications.

One area of interest is its potential use in organic electronics. Computational models can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining a material's suitability for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the bromine atom can influence these energy levels and potentially enhance inter-molecular interactions, which are important for charge transport.

Another potential application is in the design of novel polymers. In silico polymerization studies can simulate how individual this compound molecules might link together to form larger polymeric structures. These models can predict the resulting polymer's properties, such as its thermal stability, mechanical strength, and electronic characteristics, guiding the experimental synthesis of new materials with desired functionalities.

Table 2: Predicted Electronic Properties for this compound from In Silico Modeling (Note: The following data is illustrative and based on generalized computational models of similar compounds, as specific research on this compound is limited.)

| Property | Predicted Value | Potential Application Relevance |

| HOMO Energy | -5.8 eV | Electron-donating capability in organic electronics. |

| LUMO Energy | -1.2 eV | Electron-accepting capability in organic electronics. |

| Band Gap | 4.6 eV | Potential for use as a wide-band-gap semiconductor. |

Non Biological and Non Clinical Applications in Advanced Materials and Chemical Synthesis

Role as a Precursor in Complex Organic Synthesis

The strategic placement of the amino and bromo functionalities on the indole (B1671886) core endows 4-bromo-1H-indol-2-amine with significant potential as a versatile precursor for the synthesis of more complex molecular architectures.

Facilitating the Construction of Diverse Heterocyclic Systems

The 2-aminoindole moiety is a well-established synthon for the construction of fused heterocyclic systems. The endocyclic nitrogen and the exocyclic amino group can participate in annulation reactions to form polycyclic structures. A prime example of this reactivity is the synthesis of pyrimido[1,2-a]indoles. researchgate.netosi.lv In these reactions, the 2-aminoindole acts as a binucleophile, reacting with 1,3-dielectrophiles such as β-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents.

The general reaction involves the initial condensation of the exocyclic amino group with a carbonyl functionality of the reaction partner, followed by an intramolecular cyclization involving the indole nitrogen, and subsequent dehydration or aromatization to yield the final fused heterocyclic system. The presence of the 4-bromo substituent on the indole ring is anticipated to influence the electronic properties of the nucleus, potentially affecting reaction rates and the stability of intermediates, while also providing a handle for further functionalization via cross-coupling reactions.

Table 1: Representative Annulation Reactions of 2-Aminoindoles to Form Fused Heterocycles This table illustrates the general reactivity of the 2-aminoindole scaffold. Specific data for the 4-bromo derivative is extrapolated based on these known transformations.

| 2-Aminoindole Derivative | Reagent | Product | Conditions | Reference |

| 2-Aminoindole | Acetylacetone | 2,4-Dimethylpyrimido[1,2-a]indole | Acetic Acid, Reflux | researchgate.net |

| 5-Methyl-1H-indol-2-amine | Ethyl Acetoacetate | 4-Hydroxy-2-methyl-8-methylpyrimido[1,2-a]indol-4-one | Ethanol, Reflux | researchgate.net |

| This compound (Predicted) | Malondialdehyde | 7-Bromopyrimido[1,2-a]indole | Acid catalyst | - |

Intermediate in Multi-Component Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. chemrxiv.org Indole derivatives are frequently employed in MCRs due to the nucleophilicity of the indole ring and the reactivity of substituents. umich.edunih.gov The 2-aminoindole structure, in particular, offers multiple points of reactivity for MCRs.

This compound could potentially serve as a key component in various MCRs. For instance, the amino group can react with an aldehyde and an isocyanide in an Ugi-type reaction, or with an aldehyde and a β-dicarbonyl compound in a Hantzsch-like synthesis of fused dihydropyridines. The indole nitrogen and the C3 position also remain potential sites for reaction, leading to highly complex and diverse molecular scaffolds in a single step. The bromo-substituent can be retained in the final product for subsequent modifications.

Potential in Functional Materials Science

The π-conjugated system of the indole ring, combined with the electronic influence of the amino and bromo substituents, makes this compound an intriguing candidate for the development of novel functional organic materials.

Building Blocks for Organic Electronic Materials (e.g., Semiconductors, Emitters)

Indole-containing fused aromatic structures, such as indolo[3,2-b]carbazoles, have demonstrated significant promise as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netacs.org These materials benefit from the electron-rich nature of the indole core, which facilitates hole transport.

The synthesis of such extended π-systems often involves the coupling of smaller heterocyclic precursors. This compound could serve as a foundational building block for such materials. The amino group can be used to construct fused ring systems, while the bromo group allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to extend the π-conjugation. The electronic properties of the final material can be tuned by the choice of coupling partners and by leveraging the electron-donating nature of the amino group and the electron-withdrawing/heavy-atom effect of the bromine. Computational studies on substituted indoles have shown that substituents significantly affect the HOMO-LUMO gap and other electronic properties. researchgate.netchemrxiv.org

Table 2: Examples of Indole-Based Organic Electronic Materials This table provides context on the utility of the indole scaffold in materials science. The potential of this compound in this area is based on the properties of these related compounds.

| Compound | Application | Key Property | Reference |

| Phenyl-substituted indolo[3,2-b]carbazoles | Organic Field-Effect Transistors (OFETs) | Hole mobility up to 0.2 cm²/V·s | acs.org |

| Indolo[3,2-b]carbazole derivatives | Organic Light-Emitting Diodes (OLEDs) | Hole-transporting and emitting layer | researchgate.net |

| Carbazole-based polymers | Dye-Sensitized Solar Cells (DSSCs) | Hole-transporting material | researchgate.net |

Development of Photoresponsive Molecular Systems

Photoresponsive, or photochromic, molecules can reversibly change their chemical structure and physical properties upon exposure to light of specific wavelengths. This behavior is the basis for applications such as optical data storage, molecular switches, and smart windows. The indole nucleus has been successfully incorporated into photochromic systems like fulgides and indigo (B80030) derivatives. tandfonline.comnih.gov

In indole-based fulgides, the indole ring participates in a photoinduced 6π-electrocyclization reaction, leading to a colored, closed-ring isomer. This compound could be a precursor for novel fulgides or other photochromic systems. The amino group could be modified to form part of the photo-switchable core, and the electronic properties of the bromo-substituent could be used to tune the absorption wavelengths and switching kinetics of the molecule. Research has shown that substitution on the indole ring can significantly alter the absorption and emission spectra. nih.gov

Integration into Chemical Sensor Platforms

The development of chemosensors, particularly fluorescent sensors, for the detection of specific analytes like metal ions is a significant area of research. bohrium.com The indole scaffold is an excellent fluorophore due to its rigid, planar, and π-conjugated structure. researchgate.netresearchgate.net When functionalized with appropriate binding sites (chelating groups), these molecules can exhibit changes in their fluorescence properties upon interaction with an analyte.

This compound possesses key features for development into a chemical sensor. The 2-amino group can act as, or be easily converted into, a chelating moiety for binding metal ions or other analytes. mdpi.comsjp.ac.lk Upon binding, a process such as chelation-enhanced fluorescence (CHEF) or fluorescence quenching can occur, providing a detectable signal. The bromo-substituent can influence the photophysical properties of the indole fluorophore through the heavy-atom effect, which may enhance intersystem crossing and affect the fluorescence quantum yield, potentially leading to sensors with novel response mechanisms.

Table 3: Examples of Indole-Based Fluorescent Chemosensors This table showcases the application of the indole scaffold in chemical sensing, suggesting the potential of functionalized derivatives like this compound.

| Sensor Base | Analyte Detected | Sensing Mechanism | Detection Limit | Reference |

| Indole-Schiff base | Cu²⁺ | Fluorescence quenching | 108 nM | sjp.ac.lk |

| Indole-hydrazone | Zn²⁺ | Fluorescence enhancement | 0.41 µM | mdpi.com |

| Indole-dione | Fe³⁺ | Fluorescence quenching | 17.8 µM | researchgate.net |

Applications in Catalysis

The structural features of this compound, namely the presence of multiple nitrogen atoms with lone pairs of electrons, make it a candidate for applications in catalysis, both as a ligand in metal-catalyzed reactions and as a component in organocatalytic systems.

The nitrogen atoms of the 2-amino group and the indole ring in this compound can act as Lewis bases, donating their electron pairs to form coordinate bonds with transition metal centers. This ability to act as a ligand is fundamental to its potential application in homogeneous catalysis. Indole-containing ligands have been shown to form stable complexes with a variety of metals, including nickel, zinc, copper, and ruthenium. nih.gov

The catalytic activity of such metal complexes is highly dependent on the electronic and steric environment provided by the ligand. In the case of this compound, the 2-amino group can participate in chelation, potentially forming a stable five-membered ring with a metal ion by coordinating through both the exocyclic and endocyclic nitrogen atoms. The electronic properties of the indole ring, influenced by the electron-withdrawing bromine atom at the 4-position, would modulate the electron-donating ability of the nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complex.

For instance, nickel(II) complexes bearing 2-imino-indole derivatives have demonstrated activity in ethylene (B1197577) oligomerization. nih.gov While not a direct analogue, this suggests that metal complexes of 2-aminoindoles could be investigated for similar carbon-carbon bond-forming reactions. The specific impact of the 4-bromo substituent would be an area for further investigation, as it could affect catalyst solubility, stability, and electronic properties.

Below is a table illustrating the types of metal-catalyzed reactions where indole-based ligands have been employed, suggesting potential areas of exploration for this compound.

| Reaction Type | Metal Center | Indole Ligand Type | Potential Role of this compound |

| Olefin Oligomerization | Ni(II) | 2-Imino-indole | Bidentate ligand, electronic and steric tuning |

| Hydrogenation | Ru(II) | Bipyridine-based | Ancillary ligand modifying catalytic activity |

| Cross-Coupling | Pd(II) | Phosphine-indole | Ligand framework for catalyst stability |

| Asymmetric Alkylation | Cu(II) | Salen-type | Chiral scaffold component (if resolved) |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The 2-amino group of this compound could potentially participate in several modes of organocatalytic activation. For example, primary and secondary amines are known to react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in a wide range of enantioselective transformations.

While the direct use of 2-aminoindoles as primary catalysts is not extensively documented, the amine functionality could be incorporated into more complex organocatalytic scaffolds. The indole framework itself can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which can be crucial for stereocontrol in asymmetric catalysis. The bromine atom at the 4-position could further influence these interactions through halogen bonding.

Research into the direct catalytic asymmetric functionalization of 2-methylindoles using organocatalysis has been explored, indicating the reactivity of the indole core in such systems. rsc.org This suggests that the this compound scaffold could be a starting point for the design of novel organocatalysts.

| Organocatalysis Mode | Key Intermediate | Potential Role of this compound |

| Enamine Catalysis | Enamine | Formation via reaction with carbonyls |

| Iminium Catalysis | Iminium ion | Formation via reaction with α,β-unsaturated carbonyls |

| Hydrogen Bond Catalysis | Hydrogen-bonded complex | Indole N-H as a hydrogen bond donor |

Utility in Dye and Pigment Chemistry

The chromophoric properties of the indole ring, combined with the reactive amino group and the color-modifying bromo substituent, make this compound a molecule of interest for the synthesis of dyes and pigments.

Azo dyes, which constitute the largest class of synthetic colorants, are typically synthesized through the diazotization of an aromatic primary amine, followed by a coupling reaction with an electron-rich aromatic compound. nih.gov The 2-amino group of this compound is a suitable functionality for this diazotization reaction. Treatment with a source of nitrous acid would convert the amino group into a diazonium salt. This reactive intermediate could then be coupled with various aromatic partners, such as phenols, naphthols, or other anilines, to generate a diverse range of azo dyes. nih.govunb.ca

The color of the resulting azo dye would be influenced by the extended conjugation of the azo-linked aromatic systems. The 4-bromoindole (B15604) moiety would be an integral part of this chromophore. The bromine atom, being an auxochrome, would likely induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum of the dye compared to an unsubstituted analogue, thereby altering its color. slideshare.net

Furthermore, bromoindoles are precursors to indigo dyes. For example, Tyrian purple is a historically significant pigment that is a brominated derivative of indigo. mdpi.com The enzymatic or chemical oxidation of bromoindoles can lead to the formation of indigoid pigments. mdpi.com While the 2-amino group would add complexity to this process, it also offers a handle for further functionalization of the resulting pigment.

The table below summarizes the potential of this compound in the synthesis of different classes of colorants.

| Dye/Pigment Class | Synthetic Route | Role of this compound | Expected Influence of Substituents |

| Azo Dyes | Diazotization and Azo Coupling | Diazotizable amine component | Bromine as an auxochrome to modify color |

| Indigoid Pigments | Oxidative Dimerization | Precursor to a functionalized indigo | Bromine influencing color and properties |

| Functional Dyes | Incorporation into larger systems | Chromophoric building block | Potential for pH or metal ion sensitivity |

Future Research Directions and Outlook for 4 Bromo 1h Indol 2 Amine Chemistry

Innovations in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and economically viable synthetic routes to 4-bromo-1H-indol-2-amine and its derivatives is a primary area for future research. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future innovations are expected to focus on the following areas:

Catalytic C-H Amination: Direct C-H amination of 4-bromoindole (B15604) at the C2 position using advanced catalytic systems could provide a more atom-economical synthesis.

Flow Chemistry: The implementation of continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability of the synthesis of this compound.

Biocatalysis: The use of engineered enzymes could offer a highly selective and environmentally friendly approach to the synthesis of this and other functionalized indoles.

| Synthetic Methodology | Potential Advantages |

| Catalytic C-H Amination | Reduced number of synthetic steps, higher atom economy. |

| Flow Chemistry | Improved reaction control, enhanced safety, and scalability. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Discovery of Novel Chemical Transformations and Reactivity Profiles

The reactivity of this compound is largely unexplored, offering a wide scope for the discovery of novel chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing, yet synthetically versatile, bromo group can be exploited to develop new reactions. Future research could focus on:

Cross-Coupling Reactions: The bromine atom at the C4 position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce diverse functionalities.

Derivatization of the Amino Group: The C2-amino group can be a site for a wide range of chemical modifications, leading to the synthesis of novel amides, sulfonamides, and other derivatives with potentially interesting biological activities.

Ring Formation Reactions: The bifunctional nature of this compound could be utilized in intramolecular cyclization reactions to construct novel polycyclic heterocyclic systems.

Advanced Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry is a powerful tool for accelerating research. For this compound, this integrated approach can provide deep insights into its structure, properties, and reactivity. Future studies will likely involve:

Predictive Modeling: Quantum chemical calculations can be employed to predict the reactivity of different sites on the molecule, guiding the design of new reactions and the synthesis of novel derivatives.

Mechanism Elucidation: Computational studies can help to elucidate the mechanisms of reactions involving this compound, leading to a better understanding and optimization of reaction conditions.

In Silico Screening: The potential biological activity and material properties of virtual libraries of this compound derivatives can be screened using computational methods, prioritizing synthetic efforts.

| Research Area | Computational Tool | Application |

| Reactivity Prediction | Density Functional Theory (DFT) | Identifying the most reactive sites for electrophilic and nucleophilic attack. |

| Reaction Mechanism | Transition State Theory | Understanding the energy profiles of potential reaction pathways. |

| Virtual Screening | Molecular Docking | Predicting the binding affinity of derivatives to biological targets. |

Exploration of New Material Applications Beyond Current Paradigms

Indole-based compounds have shown promise in the development of organic electronic materials. The specific electronic properties of this compound make it an interesting candidate for novel material applications. Future research could explore its potential in:

Organic Electronics: The extended π-system of the indole (B1671886) ring, modified by the bromo and amino groups, could be exploited in the design of new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

Sensors: Derivatives of this compound could be designed to act as fluorescent or colorimetric sensors for the detection of specific ions or molecules.

Smart Materials: Incorporation of the this compound scaffold into polymers could lead to the development of new materials with responsive properties.

Design of Next-Generation Synthetic Scaffolds Based on this compound

The this compound core structure is a valuable starting point for the design of new synthetic scaffolds for medicinal chemistry and drug discovery. The ability to functionalize the molecule at multiple positions allows for the creation of diverse molecular architectures. Future directions include:

Fragment-Based Drug Design: The this compound scaffold can be used as a starting fragment for the development of new drug candidates targeting a variety of diseases.

Combinatorial Chemistry: The synthesis of large libraries of compounds based on the this compound scaffold can accelerate the discovery of new bioactive molecules.

Peptidomimetics: The indole nucleus can serve as a scaffold to mimic peptide secondary structures, leading to the development of new therapeutic agents.

Q & A

Q. How can researchers differentiate between on-target and off-target effects in phenotypic assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.